6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine
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Overview
Description
6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a 3,4-dimethoxyphenyl group at the 2nd position of the oxazolo[5,4-b]pyridine core. It is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine typically involves the following steps:
Formation of the Chalcone Intermediate: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide yields the corresponding chalcone.
Cyclization to Form Oxazolo[5,4-b]pyridine: The chalcone intermediate is then treated with 2-cyanothioacetamide to form the pyridinethione precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent .
Scientific Research Applications
6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
Isothiazolo[4,5-b]pyridines: These compounds have a similar structure and are studied for their potential as kinase inhibitors.
Uniqueness
6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine is unique due to its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O3/c1-18-11-4-3-8(5-12(11)19-2)13-17-10-6-9(15)7-16-14(10)20-13/h3-7H,1-2H3 |
InChI Key |
PGZAIBNPOYCCNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)OC |
Origin of Product |
United States |
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